Cas no 183905-31-9 ((S)-1-Acetamido-3-chloropropan-2-yl acetate)

(S)-1-Acetamido-3-chloropropan-2-yl acetate is a chiral intermediate used in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its stereospecific structure makes it valuable for producing enantiomerically pure compounds, ensuring high selectivity in reactions. The presence of both acetamido and chloro functional groups allows for versatile derivatization, facilitating its use in nucleophilic substitution or further acylation reactions. This compound is characterized by its stability under standard conditions, enabling straightforward handling and storage. Its well-defined chirality and reactivity profile make it a preferred choice for applications requiring precise stereochemical control, such as in the synthesis of bioactive molecules or asymmetric catalysts.
(S)-1-Acetamido-3-chloropropan-2-yl acetate structure
183905-31-9 structure
商品名:(S)-1-Acetamido-3-chloropropan-2-yl acetate
CAS番号:183905-31-9
MF:C7H12NO3Cl
メガワット:193.62808
MDL:MFCD00008023
CID:96131

(S)-1-Acetamido-3-chloropropan-2-yl acetate 化学的及び物理的性質

名前と識別子

    • (S)-1-Acetamido-3-chloropropan-2-yl acetate
    • (S)-N-[2-(Acetyloxy)-3-chloropropyl]acetaMide
    • [(2S)-1-acetamido-3-chloropropan-2-yl] acetate
    • AcetaMide, N-[(2S)-2-(acetyloxy)-3-chloropropyl]
    • AcetaMide, N-[(2S)-2-(acetyloxy)-3-chloropropyl]-
    • N-[(2S)-2-Acetoxy-3-chloropropyl]acetamide
    • Intermediate of Linezolid 1
    • N-[(2S)-2-(acetyloxy)-3-chloropropyl]-acetamide
    • (S)-Acetic acid 2-acetylamino-1-chloromethylethyl ester
    • N-[(2S)-2-(Acetyloxy)-3-chloropropyl]acetamide
    • N-[(2S)-2-(acetyloxy)-3-chloropropyl]-
    • (S)-1-[(Acetylamino)methyl]-2-chloroethyl acetate
    • MDL: MFCD00008023
    • インチ: InChI=1S/C7H12ClNO3/c1-5(10)9-4-7(3-8)12-6(2)11/h7H,3-4H2,1-2H3,(H,9,10)/t7-/m1/s1
    • InChIKey: GOJJPJCUSDMTAT-SSDOTTSWSA-N
    • ほほえんだ: CC(NC[C@H](OC(C)=O)CCl)=O

計算された属性

  • せいみつぶんしりょう: 193.050571g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.1
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 5
  • どういたいしつりょう: 193.050571g/mol
  • 単一同位体質量: 193.050571g/mol
  • 水素結合トポロジー分子極性表面積: 55.4Ų
  • 重原子数: 12
  • 複雑さ: 172
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.171
  • PSA: 58.89000
  • LogP: 1.13330

(S)-1-Acetamido-3-chloropropan-2-yl acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1224633-10g
(S)-1-Acetamido-3-chloropropan-2-yl acetate
183905-31-9 97%
10g
¥65 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1224633-25g
(S)-1-Acetamido-3-chloropropan-2-yl acetate
183905-31-9 97%
25g
¥104 2023-04-15
eNovation Chemicals LLC
Y0983194-1kg
(S)-1-Acetamido-3-chloropropan-2-yl acetate
183905-31-9 95%
1kg
$550 2024-08-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YO137-20g
(S)-1-Acetamido-3-chloropropan-2-yl acetate
183905-31-9 97%
20g
698.0CNY 2021-08-04
eNovation Chemicals LLC
D397432-25g
(S)-1-Acetamido-3-chloropropan-2-yl acetate
183905-31-9 95%
25g
$1000 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S12160-25g
(S)-1-Acetamido-3-chloropropan-2-yl acetate
183905-31-9
25g
¥466.0 2021-09-07
abcr
AB451882-5 g
N-[(2S)-2-(Acetyloxy)-3-chloropropyl]-acetamide; .
183905-31-9
5g
€74.60 2022-08-31
Fluorochem
216828-25g
S)-1-Acetamido-3-chloropropan-2-yl acetate
183905-31-9 95%
25g
£115.00 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YO137-5g
(S)-1-Acetamido-3-chloropropan-2-yl acetate
183905-31-9 97%
5g
247.0CNY 2021-08-03
abcr
AB451882-1 g
N-[(2S)-2-(Acetyloxy)-3-chloropropyl]-acetamide; .
183905-31-9
1g
€67.30 2022-08-31

(S)-1-Acetamido-3-chloropropan-2-yl acetate 合成方法

(S)-1-Acetamido-3-chloropropan-2-yl acetate 関連文献

(S)-1-Acetamido-3-chloropropan-2-yl acetateに関する追加情報

Compound CAS No. 183905-31-9: (S)-1-Acetamido-3-chloropropan-2-yl Acetate

(S)-1-Acetamido-3-chloropropan-2-yl acetate, with the CAS registry number 183905-31-9, is a chemical compound that has garnered significant attention in recent scientific research due to its unique properties and potential applications. This compound belongs to the class of amino acid derivatives, specifically those with an acetamido group and a chlorinated side chain. Its structure, which includes an acetate ester group, makes it a valuable intermediate in organic synthesis and a promising candidate for various biochemical applications.

The molecular formula of (S)-1-Acetamido-3-chloropropan-2-yl acetate is C6H10ClNO4, and its molecular weight is approximately 187.65 g/mol. The compound exists as a white crystalline powder and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its physical properties, including melting point and boiling point, have been characterized in recent studies, providing essential data for its use in laboratory settings.

Recent research has focused on the stereochemistry of this compound, particularly its (S) configuration. The stereochemistry plays a crucial role in determining its biological activity and reactivity. Studies have shown that the (S) enantiomer exhibits higher selectivity in certain enzymatic reactions, making it a preferred choice in asymmetric synthesis.

The synthesis of (S)-1-Acetamido-3-chloropropan-2-yl acetate involves multi-step processes that include nucleophilic substitution and acetylation reactions. Researchers have optimized these processes to improve yield and purity, ensuring that the compound can be produced on a larger scale for industrial applications.

In terms of applications, this compound has found utility in the pharmaceutical industry as an intermediate in the synthesis of bioactive molecules. Its ability to act as a chiral auxiliary has been highlighted in recent publications, where it was used to facilitate the construction of complex molecular architectures with high enantioselectivity.

Additionally, (S)-1-Acetamido-3-chloropropan-2-yl acetate has been explored for its potential in catalytic asymmetric synthesis. Studies have demonstrated its effectiveness as a ligand in transition metal-catalyzed reactions, enabling the formation of chiral centers with excellent control over stereochemistry.

The environmental impact of this compound has also been a topic of interest. Recent assessments have evaluated its biodegradability and toxicity, providing insights into its safe handling and disposal. These studies are crucial for ensuring that the use of this compound aligns with current environmental regulations.

In conclusion, (S)-1-Acetamido-3-chloropropan-2-yl acetate, CAS No. 183905-31-9, is a versatile compound with significant potential in organic synthesis and pharmaceutical applications. Ongoing research continues to uncover new avenues for its use, solidifying its position as an important tool in modern chemistry.

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